molecular formula C8H5F3N2O B1373212 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile CAS No. 1256786-21-6

6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile

Cat. No.: B1373212
CAS No.: 1256786-21-6
M. Wt: 202.13 g/mol
InChI Key: GUIHIYMCDWUPED-UHFFFAOYSA-N
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Description

Nomenclature and Identification

IUPAC Nomenclature and Standard Identifiers

The systematic name for this compound, per IUPAC conventions, is 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile . This nomenclature reflects its pyridine backbone substituted with a trifluoroethoxy group at the 6-position and a nitrile group at the 2-position. The compound’s molecular formula is C₈H₅F₃N₂O , with a molecular weight of 202.13 g/mol .

Registry Numbers and Database Classifications

Key identifiers include:

  • CAS Registry Number : 1256786-21-6
  • PubChem CID : 53626271
  • DSSTox Substance ID : DTXSID301237758
  • ECHA Registered Dossier : Classified under REACH regulations.

These identifiers facilitate cross-referencing across chemical databases such as PubChem, ChEMBL, and the EPA’s CompTox Chemicals Dashboard.

Common Synonyms and Trade Designations

Synonyms include:

  • 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarbonitrile
  • GAC78621
  • AKOS013920147
    Commercial suppliers use catalog numbers such as R01AKKV (Reagentia) and AR01AL9V (Aaron Chemicals).

Structural Features and Molecular Architecture

Constitutional Formula and Molecular Weight Analysis

The constitutional formula C₈H₅F₃N₂O confirms the presence of:

  • A pyridine ring (C₅H₄N)
  • A trifluoroethoxy substituent (-OCCF₃)
  • A nitrile group (-C≡N)
    The molecular weight of 202.13 g/mol is consistent with isotopic distribution patterns observed in mass spectrometry.

Two-Dimensional Structural Representation

The 2D structure is defined by the SMILES string:

N#CC1=NC(=CC=C1)OCC(F)(F)F  

This notation highlights the connectivity of the nitrile group (position 2), trifluoroethoxy chain (position 6), and aromatic pyridine ring.

Three-Dimensional Conformational Analysis

Computational models predict a planar pyridine ring with the trifluoroethoxy group adopting a gauche conformation relative to the ring plane. The nitrile group’s linear geometry minimizes steric hindrance, while fluorine atoms in the trifluoroethoxy moiety create localized electronegative regions.

Molecular Descriptors and Computational Identifiers

InChI and SMILES Notations

  • InChI :
    InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-1-2-6(4-12)13-7/h1-3H,5H2  
  • InChIKey :
    GUIHIYMCDWUPED-UHFFFAOYSA-N  

    These identifiers enable precise structural searches in databases like PubChem and ChEMBL.

Molecular Fingerprinting Methods

Fingerprints generated via PubChem Substructure Fingerprints (PC-SF) and Extended Connectivity Fingerprints (ECFP4) emphasize:

  • The nitrile group’s van der Waals surface area (≈20 Ų)
  • Trifluoroethoxy’s topological polar surface area (≈27 Ų)

Structural Database Representation

The compound is represented in major databases as follows:

Database Identifier Classification
PubChem CID 53626271 Pyridine derivatives
ChEMBL CHEMBL3183852 Bioactive small molecule
DSSTox DTXSID301237758 High-production volume
EPA CompTox DTXCID301237758 Environmental screening

These entries link to physicochemical properties, bioactivity data, and regulatory status.

Properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-1-2-6(4-12)13-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIHIYMCDWUPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237758
Record name 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256786-21-6
Record name 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256786-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile primarily involves nucleophilic aromatic substitution (S_NAr) reactions where a suitable leaving group on a pyridine ring is replaced by the trifluoroethoxy moiety derived from 2,2,2-trifluoroethanol. The cyano group is either present in the starting material or introduced via functional group transformations.

Typical Synthetic Route

Step Description Reagents and Conditions Outcome
1 Starting Material Preparation Use of 6-chloronicotinonitrile or 2-chloronicotinonitrile as the pyridine precursor with a halogen leaving group at position 6 and a cyano group at position 2 Provides the pyridine core with reactive site for substitution
2 Nucleophilic Substitution Reaction of 6-chloronicotinonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) Reflux conditions, typically in polar aprotic solvents (e.g., DMF) Formation of 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile via displacement of chlorine
3 Purification Recrystallization or chromatographic purification Isolated pure product with high yield

This method is well-documented and yields the target compound reliably under controlled reflux conditions with moderate to high yields.

Industrial-Scale Considerations

  • Continuous Flow Synthesis: Industrial production may utilize continuous flow reactors to improve reaction control, heat transfer, and scalability. This approach enhances the reproducibility and yield of the substitution reaction while minimizing side products and waste.
  • Catalyst Use: Copper catalysts and strong bases can be employed to facilitate the nucleophilic substitution, especially when dealing with less reactive halogenated pyridines.
  • Reaction Parameters: Typical reaction temperatures range from 80°C to reflux (~100°C), with reaction times from 4 to 6 hours depending on scale and catalyst presence.

Alternative Synthetic Approaches

While the primary route involves halogen displacement by trifluoroethanol, alternative methods include:

  • Direct Introduction of Trifluoroethoxy Group: Using trifluoromethyl copper reagents or other trifluoromethylating agents to install trifluoroethoxy substituents on pre-functionalized pyridine rings.
  • Multi-step Synthesis: For derivatives such as N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, multi-step synthesis involving amidation and cyanomethylation reactions is reported, but these are more complex and less direct than the nucleophilic substitution approach.

Detailed Reaction Conditions and Yields

Parameter Typical Value/Range Notes
Starting Material 6-Chloronicotinonitrile (or 2-chloronicotinonitrile) Commercially available or synthesized
Nucleophile 2,2,2-Trifluoroethanol Used in slight excess (2-10 fold molar excess in some protocols)
Base Potassium carbonate (K2CO3) or similar Facilitates deprotonation of trifluoroethanol
Solvent DMF, DMSO, or polar aprotic solvents Enhances nucleophilicity and solubility
Temperature 80°C to reflux (~100°C) Reflux preferred for complete conversion
Reaction Time 4 to 6 hours Monitored by TLC or HPLC
Yield 70-85% isolated yield Dependent on purification method

Research Findings and Analysis

  • The presence of the trifluoroethoxy group significantly influences the compound's chemical properties, increasing lipophilicity and electron-withdrawing effects, which can affect reactivity in subsequent transformations.
  • The cyano group at the 2-position remains stable under the substitution conditions, allowing selective functionalization without side reactions.
  • Industrial synthesis optimizes reaction parameters to balance yield, purity, and cost-efficiency, often employing flow chemistry and catalytic systems to reduce reaction times and environmental impact.
  • Analytical data (NMR, IR, MS) confirm the successful substitution and integrity of the pyridine ring and functional groups in the final product.

Summary Table: Preparation Methods Comparison

Method Starting Material Key Reagents Reaction Type Advantages Disadvantages
Nucleophilic Aromatic Substitution 6-Chloronicotinonitrile 2,2,2-Trifluoroethanol, K2CO3 S_NAr Straightforward, high yield, scalable Requires halogenated precursor
Catalytic Substitution with Copper Catalyst 2,5-Dihalotoluene derivatives (analogous) 2,2,2-Trifluoroethanol, Cu catalyst, base Catalyzed S_NAr High selectivity, suitable for industrial scale More complex setup, catalyst cost
Multi-step Functional Group Transformations Pyridine derivatives Various reagents for amidation, cyanomethylation Multi-step synthesis Enables complex derivatives Longer process, lower overall yield

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and other functionalized compounds that retain the trifluoroethoxy group .

Scientific Research Applications

6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Substituent Variations in Pyridine Carbonitriles

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents (Position) Key Features CAS Number References
6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile Trifluoroethoxy (6), nitrile (2) High electron-withdrawing, lipophilic; discontinued commercially 159981-18-7
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Chlorothiophenyl (6), oxopropoxy (2) Antibacterial and cytotoxic activities; synthesized via Thorpe-Ziegler cyclization Not specified
6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile Naphthyl (6), thiophene (4), oxo (2) CDK2 inhibitor precursor; synthesized via substitution reactions Not specified
6-Cyclobutoxypyridine-2-carbonitrile Cyclobutoxy (6), nitrile (2) Less electron-withdrawing than trifluoroethoxy; used in ligand design Not specified
6-(2-Chlorophenyl)-2-ethoxynicotinonitrile Chlorophenyl (6), ethoxy (2) Ethoxy group less lipophilic; structural analog for agrochemical studies 400077-20-5

Key Observations :

  • Biological Activity : Analogs like 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile exhibit antibacterial and cytotoxic properties, suggesting that substituent choice directly impacts biological targeting .
  • Positional Isomerism : The nitrile group’s position (2 vs. 3) alters molecular dipole moments and hydrogen-bonding capacity, as seen in 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile (CAS 159981-18-7) .

Fused-Ring Systems vs. Simple Pyridines

Compounds like 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (CAS 317840-08-7) incorporate fused thienopyridine rings, which confer rigidity and planar geometry, enhancing interactions with aromatic biological targets (e.g., kinases) . In contrast, 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile lacks fused rings, prioritizing flexibility and simpler synthetic routes .

Biological Activity

6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. The trifluoroethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile can be represented as follows:

  • Molecular Formula : C9H7F3N2O
  • Molecular Weight : 220.16 g/mol

This compound features a pyridine ring substituted with a carbonitrile group and a trifluoroethoxy moiety, which is significant for its biological activity.

The biological activity of 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoroethoxy group enhances lipophilicity and influences the compound's interaction with cellular membranes and proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways crucial for various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or function.

Biological Activity Data

Recent studies have highlighted the biological activities associated with 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile. Below is a summary table of its biological activities based on available research:

Biological Activity Effect Reference
AntimicrobialInhibitory effects against Gram-positive bacteria
AntioxidantScavenging free radicals in vitro
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cell signaling

Case Studies

  • Antimicrobial Activity : A study demonstrated that 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis.
  • Antioxidant Properties : Research indicated that this compound effectively scavenged free radicals in various assays, suggesting its potential use in preventing oxidative stress-related diseases.
  • Anticancer Effects : In vitro studies showed that the compound induced apoptosis in several cancer cell lines by activating caspase pathways. This highlights its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the established synthetic routes for 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile, and what key reaction conditions are required?

The synthesis typically involves introducing the trifluoroethoxy group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. A common approach includes:

  • Step 1 : Starting with 2-cyanopyridine derivatives, where a leaving group (e.g., halogen) at position 6 is displaced by 2,2,2-trifluoroethoxide under basic conditions.
  • Step 2 : Optimization of reaction conditions (e.g., anhydrous DMF as solvent, NaH as base, 60–80°C) to enhance yield .
  • Step 3 : Purification via column chromatography or recrystallization, followed by characterization using 1H^1H/19F^{19}F-NMR and LC-MS to confirm regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • 1H^1H-NMR : Identifies aromatic protons and trifluoroethoxy group integration.
  • 19F^{19}F-NMR : Confirms the presence and electronic environment of the trifluoromethyl group (δ ≈ -75 to -80 ppm) .
  • IR Spectroscopy : Detects nitrile stretching (~2200 cm1^{-1}) and C-O-C ether vibrations (~1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Enzyme Inhibition : Used as a scaffold for designing kinase inhibitors due to the electron-withdrawing trifluoroethoxy group, which enhances binding affinity to ATP pockets .
  • Probe Development : Serves as a fluorinated tag in 19F^{19}F-NMR-based studies to monitor protein-ligand interactions .

Advanced Research Questions

Q. How can researchers address low yields in nucleophilic substitution reactions during synthesis?

Low yields often arise from poor leaving group reactivity or steric hindrance. Strategies include:

  • Leaving Group Optimization : Replace halogens (Cl, Br) with more reactive groups (e.g., nitro or sulfonate esters).
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30 min at 120°C vs. 24 hrs conventional) .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance trifluoroethoxide solubility in non-polar solvents .

Q. What strategies mitigate competing side reactions when introducing the trifluoroethoxy group?

  • Protection/Deprotection : Temporarily protect the nitrile group (e.g., as a silyl ether) to prevent nucleophilic attack during substitution .
  • Temperature Control : Maintain reactions below 80°C to avoid decomposition of the trifluoroethoxy moiety.
  • Regioselective Catalysis : Employ directing groups (e.g., pyridine N-oxide) to ensure substitution occurs exclusively at position 6 .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Metastability Analysis : Use accelerated stability studies (40°C/75% RH) to assess compound degradation under physiological conditions .
  • Orthogonal Assays : Cross-validate enzyme inhibition results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .
  • Computational Modeling : Perform MD simulations to evaluate conformational flexibility and binding mode consistency across experimental setups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile
Reactant of Route 2
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6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile

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